Cas no 172097-41-5 ((s)-3-fmoc-amino-1-diazo-3-phenyl-2-butanone)

172097-41-5 structure
Nome del prodotto:(s)-3-fmoc-amino-1-diazo-3-phenyl-2-butanone
(s)-3-fmoc-amino-1-diazo-3-phenyl-2-butanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- (s)-3-fmoc-amino-1-diazo-3-phenyl-2-butanone
- Fmoc-l-phe-chn2
- ((1S)-benzyl-3-diazo-2-oxo-propyl)carbamic acid 9H-fluoren-9-ylmethyl ester
- (S)-1-diazo-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenylbutan-2-one
- Fmoc-(S)-Phe-CHN2
- Fmoc-L-phenylalanyl(diazo)methane
- Fmoc-Phe-DAM
- N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-L-PHENYLALANINYL-DIAZOMETHANE
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninyl-diazomethane, (S)-3-Fmoc-amino-1-diazo-3-phenyl-2-butanone
- 9H-fluoren-9-ylmethyl N-[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]carbamate
- Fmoc-L-Phe-Diazomethane
- AKOS030212460
- 172097-41-5
-
- Inchi: InChI=1S/C25H21N3O3/c26-27-15-24(29)23(14-17-8-2-1-3-9-17)28-25(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,15,22-23H,14,16H2,(H,28,30)/t23-/m0/s1
- Chiave InChI: IYDQDADXJDTFLP-QHCPKHFHSA-N
- Sorrisi: C1=CC=C(C=C1)CC(C(=O)C=[N+]=[N-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Proprietà calcolate
- Massa esatta: 411.15800
- Massa monoisotopica: 411.15829154g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 31
- Conta legami ruotabili: 8
- Complessità: 662
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- Superficie polare topologica: 57.4Ų
- XLogP3: 4.8
Proprietà sperimentali
- Punto di fusione: 136-137 ºC (ethyl acetate hexane )
- PSA: 92.79000
- LogP: 4.47806
(s)-3-fmoc-amino-1-diazo-3-phenyl-2-butanone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-285786-1 g |
Fmoc-L-Phe-CHN2, |
172097-41-5 | 1g |
¥6,017.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-285786-1g |
Fmoc-L-Phe-CHN2, |
172097-41-5 | 1g |
¥6017.00 | 2023-09-05 |
(s)-3-fmoc-amino-1-diazo-3-phenyl-2-butanone Letteratura correlata
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
2. Back matter
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
172097-41-5 ((s)-3-fmoc-amino-1-diazo-3-phenyl-2-butanone) Prodotti correlati
- 1212151-30-8(1-[5-methyl-2-(propan-2-yl)cyclohexyl]methanamine hydrochloride)
- 1156284-81-9(1-cyclopropylethane-1,2-diamine)
- 2227812-04-4(rac-ethyl (3R,4S)-4-(2,3-dimethylphenyl)pyrrolidine-3-carboxylate)
- 185115-52-0(Isoquinoline, 1,2,3,4-tetrahydro-1-(2-propynyl)-)
- 1485-92-3(1,3,3-Trimethylindolinobenzopyrylospiran Photochromic Compound)
- 169253-35-4(2-methyl-2-(3-pyridyl)propanoic acid)
- 2098091-20-2(3-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine)
- 855763-15-4(4,6,8-trichloroquinoline)
- 921540-23-0(2-(4-chlorophenoxy)-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide)
- 1805067-89-3(2-(Chloromethyl)-6-(difluoromethyl)-5-iodopyridine-3-carboxylic acid)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
